Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18101703
InChI: InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H
SMILES:
Molecular Formula: C10H13BrClNO3
Molecular Weight: 310.57 g/mol

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC18101703

Molecular Formula: C10H13BrClNO3

Molecular Weight: 310.57 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride -

Specification

Molecular Formula C10H13BrClNO3
Molecular Weight 310.57 g/mol
IUPAC Name methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H
Standard InChI Key WKKMCUOFVNJFDN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)Br)C(C(=O)OC)N.Cl

Introduction

Structural Characteristics and Nomenclature

The compound features a central α-amino ester core substituted with a 4-bromo-2-methoxyphenyl group. The methoxy (-OCH3_3) and bromo (-Br) substituents at the 2- and 4-positions of the phenyl ring introduce steric and electronic effects that influence its reactivity and interactions with biological targets . The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in pharmaceutical formulations.

Key structural attributes include:

  • Chiral center: The α-carbon bearing the amino and phenyl groups confers stereochemical complexity, necessitating enantioselective synthesis for applications requiring optical purity .

  • Functional groups: The ester (-COOCH3_3), amino (-NH2_2), and aryl halide (-Br) moieties enable diverse chemical transformations, such as nucleophilic substitutions and catalytic cross-couplings .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination and esterification steps. A representative pathway (Fig. 1) includes:

  • Bromination of 2-methoxyphenylacetate: Reaction of methyl 2-(2-methoxyphenyl)acetate with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux yields the brominated intermediate .

  • Amination and salt formation: Treatment with aqueous ammonia followed by hydrochloric acid affords the hydrochloride salt .

Reaction conditions:

  • Solvent: Carbon tetrachloride or dichloromethane .

  • Catalyst: Azobisisobutyronitrile (AIBN) for radical-initiated bromination .

  • Temperature: 80–100°C, achieving yields >90% .

Analytical Characterization

Spectroscopic data confirm structure and purity:

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 4.25 (s, 1H, NH2_2), 3.85 (s, 3H, OCH3_3), 3.72 (s, 3H, COOCH3_3) .

  • IR: Peaks at 1724 cm1^{-1} (ester C=O), 1658 cm1^{-1} (amide I), and 1517 cm1^{-1} (C-Br) .

Physicochemical Properties

PropertyValueSource
Molecular weight310.57 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in DMSO, methanol
Melting point183–186°C
StabilityHygroscopic; store at 2–8°C

The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs (e.g., methyl 2-amino-2-(4-methoxyphenyl)acetate, MW 195.21 g/mol) . The hydrochloride salt improves aqueous solubility, critical for biological assays .

Reactivity and Functional Transformations

Nucleophilic Substitutions

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives, expanding structural diversity for drug discovery . For example:

R-Br+Ar-B(OH)2Pd(PPh3)4R-Ar+B(OH)3\text{R-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{R-Ar} + \text{B(OH)}_3

Yields exceed 80% under optimized conditions .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization:

R-COOCH3+NaOHR-COONa++CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Biological Activity and Applications

Antiproliferative Effects

In HT-29 and MCF-7 cancer cell lines, brominated methoxyphenyl derivatives exhibit IC50_{50} values <1 μM, comparable to colchicine-site binders like combretastatin A-4 . Mechanism studies suggest tubulin polymerization inhibition, disrupting mitosis .

Enzyme Inhibition

The amino ester scaffold interacts with serine proteases and kinases. Molecular docking reveals hydrogen bonding with Try216 and hydrophobic interactions in the thrombin active site .

Comparison with Structural Analogs

Compound NameMolecular FormulaMW (g/mol)Key SubstituentsBiological Activity
Methyl 2-amino-2-(4-methoxyphenyl)acetateC10_{10}H13_{13}NO3_3195.214-OCH3_3Moderate tubulin inhibition
Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetateC10_{10}H11_{11}BrNO3_3274.113-Br, 4-OCH3_3Enhanced cytotoxicity
Target compoundC10_{10}H13_{13}BrClNO3_3310.574-Br, 2-OCH3_3Potent antiproliferative

The 4-bromo-2-methoxy substitution pattern confers superior bioactivity over non-brominated analogs, likely due to increased hydrophobic interactions with biological targets .

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